molecular formula C16H22BrNO2 B3024263 Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate CAS No. 769944-73-2

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Cat. No.: B3024263
CAS No.: 769944-73-2
M. Wt: 340.25
InChI Key: WRSHWNCUNYWQBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a brominated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the PARP inhibitor Niraparib, which targets BRCA-mutant cancers . The Boc group enhances stability during synthetic processes, while the 4-bromophenyl moiety provides a reactive site for further functionalization.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHWNCUNYWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676734
Record name tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769944-73-2
Record name tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Intermediate in Drug Synthesis

The primary application of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate lies in its role as an intermediate in the synthesis of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used in cancer therapy, particularly for treating tumors with BRCA1 and BRCA2 mutations. The compound enhances the efficacy of chemotherapy by exploiting the vulnerabilities of cancer cells with defective DNA repair mechanisms .

Research indicates that this compound exhibits significant biological activities due to its association with Niraparib. It has been shown to increase DNA damage in cancer cells, making it valuable for oncological research and therapeutic applications .

Versatile Building Block

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further chemical modifications, making it suitable for developing new compounds with desired biological activities or properties .

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom on the phenyl ring, enabling it to be transformed into various derivatives that may exhibit different pharmacological properties .

Case Study: Niraparib Development

In studies focused on Niraparib, researchers have highlighted the importance of intermediates like this compound in optimizing synthesis pathways to enhance yield and purity. This compound's role has been pivotal in developing effective treatments for ovarian and breast cancers associated with BRCA mutations .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

Tert-Butyl 3-(3-Bromophenyl)piperidine-1-carboxylate (CAS: 1203686-41-2)
  • Structural Difference : Bromine substituent at the meta position of the phenyl ring.
  • Properties : Similar molecular weight (340.26 g/mol) but altered electronic effects due to bromine positioning.
  • Applications : Used as Niraparib Impurity 33 , highlighting the importance of regiochemistry in drug purity .
Tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate
  • Structural Difference : Bromophenyl group at the 4-position of the piperidine ring.
  • Example : Tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate (CAS: 930111-10-7) has a benzyloxy linker, increasing steric bulk (MW: 370.29 g/mol) and altering solubility .

Functional Group Variations

Tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate
  • Structural Difference : Tetrazole group replaces bromophenyl, introducing acidity (pKa ~4–5).
  • Biological Activity : Exhibits antidiabetic activity (IC₅₀: 7.12 μM) due to carboxylate-like properties .
Tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate (CAS: N/A)
  • Structural Difference : Aliphatic 4-methylpentyl chain instead of aromatic bromophenyl.
  • Synthesis : Prepared via reductive amination (86% yield), with distinct NMR profiles (e.g., δ 1.26 ppm for methyl groups) .

Halogen-Substituted Analogues

Compound Name Substituent Molecular Weight (g/mol) Key Applications Reference
Tert-Butyl 4-(4-Bromo-4'-chlorophenyl)piperidine-1-carboxylate 4-Br, 4'-Cl 449.29 Pharmacological screening
Tert-Butyl 3-(3-Bromopropyl)piperidine-1-carboxylate 3-Br-propyl 306.22 Intermediate for alkylation
Tert-Butyl 4-[2-(Trifluoromethyl)phenyl]piperidine-1-carboxylate CF₃ group 328.28 Anticancer leads (e.g., kinase inhibitors)

Biological Activity

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a bromophenyl moiety. The molecular formula is C16H22BrNO2C_{16}H_{22}BrNO_2, and its structure influences its reactivity and biological interactions.

The primary mechanism of action for this compound is its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is utilized in cancer treatments, particularly for tumors with BRCA1 and BRCA2 mutations. The inhibition of PARP leads to the accumulation of DNA damage in cancer cells that are deficient in DNA repair mechanisms, ultimately inducing cell death .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its association with Niraparib. Studies have shown that this compound can enhance the efficacy of chemotherapy by exploiting vulnerabilities in cancer cells with defective DNA repair systems.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine structures have shown improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
NiraparibInhibits PARP, leading to increased DNA damageDirectly inhibits DNA repair pathways
This compoundAnticancer activity through PARP inhibitionActs as an intermediate in Niraparib synthesis
Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylateEnzyme inhibition, potential anticancer propertiesInhibits DNA repair mechanisms

Case Studies and Research Findings

Recent studies highlight the effectiveness of piperidine derivatives in targeting cancer cells:

  • Study on Cytotoxicity : A study demonstrated that a piperidine derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .
  • Mechanistic Insights : Research has shown that compounds similar to this compound disrupt single-strand DNA repair processes by inhibiting PARP activity, leading to genomic instability and cell death in cancerous cells.
  • Potential Applications : Beyond oncology, there is ongoing research into the use of this compound in treating neurodegenerative diseases due to its ability to inhibit specific enzymes implicated in these conditions .

Q & A

Q. How can contradictory literature on the compound’s flammability be reconciled?

  • Experimental Testing : Perform flashpoint analysis (e.g., Pensky-Martens closed-cup tester). SDS data from Key Organics (2017) classify it as non-flammable, while a 2021 report notes CO formation during combustion .
  • Mitigation : Store under nitrogen and avoid high-temperature reactions (>150°C) without inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

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